molecular formula C8H6ClN3O2 B12874106 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12874106
M. Wt: 211.60 g/mol
InChI Key: QPZIAHBDFNEVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid with 2-chloro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through an initial formation of an intermediate, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 7-position .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of key biological pathways, such as those involved in cell proliferation or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-7-10-5(8(13)14)3-6(9)12(7)11-4/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZIAHBDFNEVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.